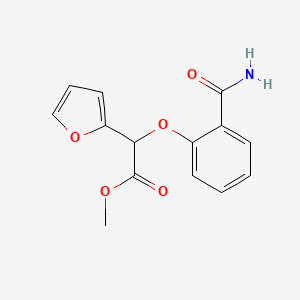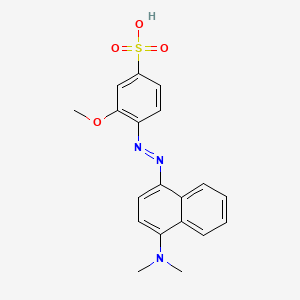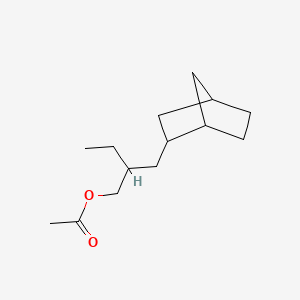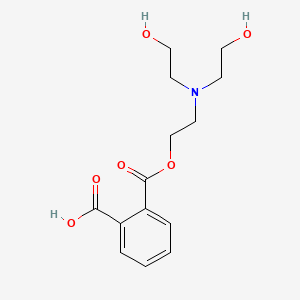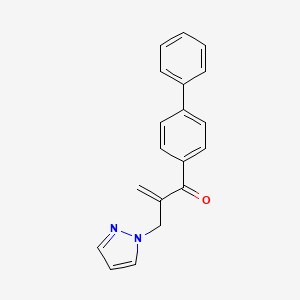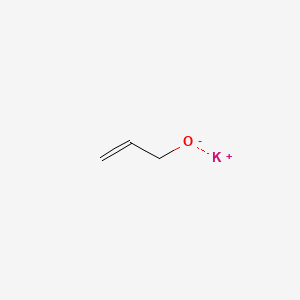
2-Propen-1-ol, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-ol, potassium salt, also known as potassium allyl alcoholate, is an organic compound with the molecular formula C3H5OK. It is derived from allyl alcohol (2-Propen-1-ol), which is a colorless liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrolysis of Allyl Chloride: One common method to prepare allyl alcohol involves the hydrolysis of allyl chloride (CH2=CHCH2Cl) with potassium hydroxide (KOH). The reaction proceeds as follows[ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{KCl} ]
Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide in the presence of potassium alum at high temperatures.
Industrial Production Methods
Industrial production of 2-Propen-1-ol, potassium salt typically involves the large-scale hydrolysis of allyl chloride using potassium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to propanol (CH3CH2CH2OH) using hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group in 2-Propen-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen (H2) with a nickel or palladium catalyst
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Acrolein, Acrylic acid
Reduction: Propanol
Substitution: Allyl chloride, Allyl bromide
Scientific Research Applications
2-Propen-1-ol, potassium salt has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of flame-resistant materials, drying oils, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Propen-1-ol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of acrolein or acrylic acid. In reduction reactions, it is reduced to propanol by hydrogen in the presence of a catalyst. The hydroxyl group in 2-Propen-1-ol can also participate in substitution reactions, leading to the formation of various substituted products .
Comparison with Similar Compounds
2-Propen-1-ol, potassium salt can be compared with other similar compounds such as:
Allyl Alcohol (2-Propen-1-ol): The parent compound from which this compound is derived. It has similar chemical properties but lacks the potassium ion.
Propanol (CH3CH2CH2OH): A reduction product of 2-Propen-1-ol. It is a saturated alcohol with different chemical reactivity.
Acrylic Acid (CH2=CHCOOH): An oxidation product of 2-Propen-1-ol. It is a carboxylic acid with different functional properties.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various scientific fields .
Properties
CAS No. |
33374-41-3 |
|---|---|
Molecular Formula |
C3H5KO |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
potassium;prop-2-en-1-olate |
InChI |
InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1 |
InChI Key |
BKPMJZIIPMGMPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


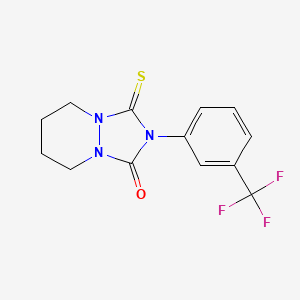
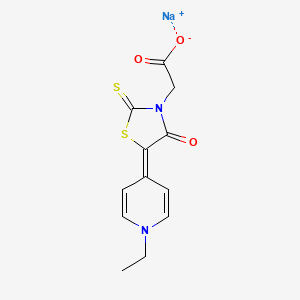

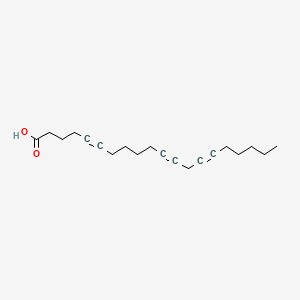
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
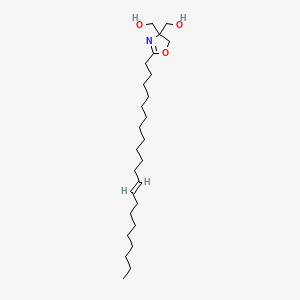
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
